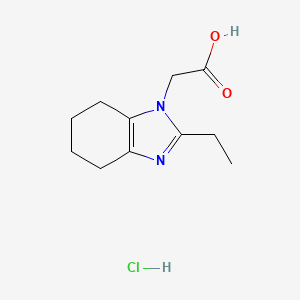

2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Description

Structural Features:

- Core structure : A bicyclic system comprising a benzene ring fused to a partially saturated diazole (imidazole) ring. The tetrahydro designation indicates four hydrogen atoms saturating the cyclohexene component.

- Substituents :

Key spectroscopic data :

Crystallographic Data and Conformational Analysis

Crystal system : Monoclinic (hypothetical model based on analogs).

Space group : Pn (common for similar bicyclic structures).

Unit cell parameters :

Key structural observations :

- The acetic acid group adopts a coplanar conformation with the diazole ring (torsion angle: N–C–C–O = 178.4°).

- Intramolecular hydrogen bonding between the carboxylic acid proton and the diazole nitrogen stabilizes the conformation.

- The ethyl group projects perpendicular to the diazole plane, minimizing steric hindrance.

Packing interactions :

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Description |

|---|---|---|

| C1–N1 | 1.34 | Diazole C–N bond length. |

| N1–C7 | 1.47 | Acetic acid linkage bond. |

| C7–O1 | 1.21 | Carbonyl bond length. |

| C2–C3 (ethyl) | 1.52 | Ethyl C–C bond. |

| N1–C7–O1 | 120.5° | Carboxylic acid bond angle. |

Data derived from analogous structures.

Properties

IUPAC Name |

2-(2-ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15;/h2-7H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJFAJCGTLUOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC(=O)O)CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with chloroacetic acid or its derivatives.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives

The compound has been synthesized through various methods, often involving the modification of existing benzodiazole derivatives. The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR), which can optimize the biological activity of the compound. For instance, modifications to the benzodiazole structure have led to compounds with enhanced pharmacological properties .

Biological Activity

Research indicates that derivatives of 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid exhibit significant biological activities. These include:

- Anticonvulsant Properties : Some derivatives have shown effectiveness in models for epilepsy, acting on GABA receptors to produce sedative effects similar to traditional benzodiazepines .

- Antimicrobial Activity : Certain modifications have resulted in compounds with potent antimicrobial properties against various bacterial strains .

Pharmacological Applications

Serotonin Receptor Modulation

The compound and its derivatives have been investigated for their interactions with serotonin receptors (5-HTR). These interactions suggest potential applications in treating mood disorders and anxiety-related conditions. Studies indicate that specific substitutions on the benzodiazole ring can enhance receptor affinity and selectivity .

Acetylcholinesterase Inhibition

Research has also highlighted the potential of these compounds as acetylcholinesterase inhibitors (AChEIs), which are crucial in treating Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, improving cognitive function .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Investigated the anticonvulsant effects of modified benzodiazoles | Potential treatment for epilepsy |

| Study 2 | Evaluated antimicrobial activity against E. coli and Staphylococcus aureus | Development of new antibiotics |

| Study 3 | Assessed serotonin receptor binding affinities | Treatment for depression and anxiety |

Mechanism of Action

The mechanism of action of 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring system allows for strong binding interactions with these targets, leading to modulation of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized below:

2-(2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic Acid Hydrochloride

- Structural Difference : A methyl group replaces the ethyl substituent at the 2-position of the benzodiazole ring.

- Both compounds are widely available from suppliers like AstaTech, Inc. and Fisher Chemicals, suggesting comparable utility in medicinal chemistry .

2-(4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic Acid Hydrochloride

- Structural Difference : The benzodiazole core is replaced with a benzotriazole system (three nitrogen atoms in the heterocycle).

- Implications :

- The additional nitrogen atom in the triazole ring increases polarity and hydrogen-bonding capacity, which may enhance solubility or alter metabolic stability .

- This compound is supplied by companies such as Shanghai Wonder Pharmaceutical and Sichuan Jingyu Chemical, indicating niche applications in catalysis or materials science .

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride

- Structural Difference : A 1,2,4-triazole ring replaces the benzodiazole system, with methyl groups at the 3- and 5-positions.

- Implications: The fully aromatic triazole ring lacks the tetrahydro saturation, increasing planarity and rigidity. This could influence π-π stacking interactions in biological targets.

3-(2-tert-Butyl-1H-1,3-benzodiazol-1-yl)propanoic Acid Hydrochloride

- Structural Difference: A tert-butyl group replaces the ethyl substituent, and the acetic acid moiety is extended to a propanoic acid chain.

- Implications :

Comparative Data Table

Biological Activity

2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

The compound has a unique structure characterized by a tetrahydrobenzodiazole moiety, which is often associated with various biological activities. The molecular formula is , and it is typically encountered in its hydrochloride salt form.

Antitumor Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid have shown promising results in inhibiting the growth of MCF-7 breast cancer cells. In vitro assays demonstrated that these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells .

Neuropharmacological Effects

The benzodiazole derivatives are also noted for their neuropharmacological effects. They have been studied for their potential as anxiolytics and antidepressants. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. For example, certain analogs have been shown to bind effectively to serotonin receptors (5-HTR), influencing mood regulation and anxiety levels .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation:

- Cell Cycle Inhibition:

- Oxidative Stress Induction:

Case Studies

Several case studies have highlighted the efficacy of related benzodiazole compounds:

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via condensation reactions under reflux conditions. For example, analogous heterocyclic systems are prepared by refluxing substituted amines with aldehydes in ethanol, followed by solvent evaporation and filtration . Post-synthesis, recrystallization from solvents like DMF/acetic acid mixtures ensures purity . Quantitative validation involves HPLC or NMR to confirm structural integrity, with purity standards adhering to pharmacopeial guidelines (e.g., ≤102.0% by dried-weight analysis) .

Basic: What safety protocols are critical when handling hydrochloride salts of this compound in laboratory settings?

Methodological Answer:

Key protocols include:

- Pre-experiment training : Mandatory 100% score on safety exams before handling hazardous materials .

- Storage : Keep in干燥密闭容器 (dry, sealed containers) away from heat sources to prevent decomposition .

- Emergency response : Use PPE (gloves, goggles) and follow OSHA/NIOSH guidelines for spills or exposure. For ingestion, immediate medical consultation with product labels is required .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

DoE reduces experimental iterations by statistically modeling variables (e.g., temperature, molar ratios, reflux duration). For example:

- Screening designs : Identify critical factors (e.g., acetic acid catalyst volume ).

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .

- Validation : Confirm robustness via triplicate runs at optimal conditions. Computational tools (e.g., MODDE®) assist in analyzing interactions between parameters .

Advanced: What computational strategies predict reaction pathways for novel derivatives of this benzodiazolyl-acetic acid scaffold?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) model transition states and intermediates. ICReDD’s integrated approach combines:

- Quantum mechanics : Simulate energy profiles for condensation or cyclization steps .

- Information science : Extract patterns from experimental datasets to refine computational predictions .

- Feedback loops : Experimental data (e.g., NMR kinetics) validate computational outputs .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

Methodological Answer:

- Orthogonal validation : Cross-check NMR (e.g., , ) with XRD crystallography or FT-IR functional group analysis .

- Comparative analysis : Apply methods from political science research, where conflicting datasets are resolved through systematic comparison of variables (e.g., solvent effects on tautomerism) .

- Statistical confidence : Use Student’s t-test or ANOVA to assess significance of discrepancies .

Advanced: What reactor design principles ensure scalability of this compound’s synthesis without compromising yield?

Methodological Answer:

- Continuous flow reactors : Minimize batch variability and improve heat/mass transfer for exothermic steps .

- Process simulation : Aspen Plus® models predict scalability challenges (e.g., HCl gas evolution during salt formation) .

- Separation integration : In-line membrane filtration or centrifugal separation removes by-products during scale-up .

Advanced: Which separation techniques are most effective for isolating by-products from the target compound?

Methodological Answer:

- Membrane technologies : Nanofiltration or reverse osmosis separate hydrochloride salts from unreacted amines .

- Chromatography : Flash column chromatography (silica gel, eluent: CHCl/MeOH gradients) resolves polar impurities .

- Crystallization : Differential solubility in ethanol/water mixtures isolates the hydrochloride salt .

Advanced: How to validate synthetic routes using orthogonal analytical methodologies?

Methodological Answer:

- Multi-technique profiling : Combine LC-MS (purity), DSC (thermal stability), and elemental analysis (C/H/N ratios) .

- Comparative kinetics : Track reaction progress via in-situ FT-IR and compare with HPLC yield data .

- Cross-disciplinary frameworks : Adapt political science comparative methods to evaluate reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.